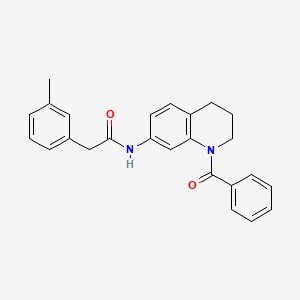

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative with a molecular formula of C₂₅H₂₄N₂O₂ and a molecular weight of 384.5 g/mol . Its structure comprises a tetrahydroquinoline core functionalized with a benzoyl group at the 1-position and a 3-methylphenylacetamide moiety at the 7-position (Fig. 1). The compound’s IUPAC name is N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenyl)acetamide, and its canonical SMILES string is CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 .

The benzoyl and 3-methylphenyl groups are hypothesized to enhance lipophilicity and target binding, though further experimental validation is required .

Propriétés

Formule moléculaire |

C25H24N2O2 |

|---|---|

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C25H24N2O2/c1-18-7-5-8-19(15-18)16-24(28)26-22-13-12-20-11-6-14-27(23(20)17-22)25(29)21-9-3-2-4-10-21/h2-5,7-10,12-13,15,17H,6,11,14,16H2,1H3,(H,26,28) |

Clé InChI |

ABRLUTQIJQGQRZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N-(1-benzoyl-1,2,3,4-tétrahydroquinoléin-7-yl)-2-(3-méthylphényl)acétamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la préparation du noyau tétrahydroquinoléine, suivie de l’introduction du groupe benzoyle et de la partie acétamide. Les conditions réactionnelles comprennent souvent l’utilisation de catalyseurs, de solvants et de réglages spécifiques de température et de pression afin d’optimiser le rendement et la pureté.

Méthodes de production industrielle

Dans un environnement industriel, la production de ce composé peut impliquer des réactions à grande échelle à l’aide d’équipements automatisés. Le processus comprendrait probablement des étapes telles que :

- Synthèse de l’intermédiaire tétrahydroquinoléine.

- Benzoylation de l’intermédiaire.

- Couplage avec le groupe méthylphénylacétamide.

- Purification et isolement du produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Le composé peut être utilisé comme brique de base pour la synthèse de molécules plus complexes.

Biologie : Il peut présenter des activités biologiques telles que des propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses.

Médecine : Le composé pourrait être étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.

Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux ou en tant que précurseur dans les procédés de fabrication chimique.

Applications De Recherche Scientifique

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mécanisme D'action

Le mécanisme d’action du N-(1-benzoyl-1,2,3,4-tétrahydroquinoléin-7-yl)-2-(3-méthylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques au sein des systèmes biologiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les processus cellulaires. Le composé peut moduler l’activité de ces cibles, ce qui conduit à divers effets biologiques.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparisons with Analogous Compounds

Impact of Substituent Modifications

Core Scaffold Variations

- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The isoquinoline analog (in ) introduces a fused benzene ring, which may improve π-π interactions but reduce solubility .

Activité Biologique

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzoyl group and a 3-methylphenyl acetamide moiety . Its structural complexity contributes to its diverse biological activities. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 355.43 g/mol |

| Molecular Formula | C22H24N2O |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : Cyclization of appropriate precursors.

- Benzoylation : Reaction with benzoyl chloride in the presence of a base.

- Acetamide Formation : Reaction with 3-methylphenyl acetic acid derivatives.

These steps can be optimized using automated platforms for higher yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may also possess such activity through its interaction with bacterial enzymes or cell membranes.

Anti-inflammatory Properties

Compounds with similar structural motifs have been noted for their anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Histone Deacetylase Inhibition

Initial investigations indicate that this compound may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer and other diseases. The structural features facilitate interactions with the HDAC active site, potentially leading to altered gene expression profiles.

Case Studies

Several studies have explored the biological activity of related compounds:

-

Study on Antimicrobial Activity :

- Objective: Evaluate the antimicrobial efficacy against various bacterial strains.

- Findings: The compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

-

Anti-inflammatory Assays :

- Objective: Assess the anti-inflammatory effects in vitro.

- Findings: The compound inhibited the production of TNF-alpha and IL-6 in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.

-

Cancer Cell Line Studies :

- Objective: Investigate the effects on cancer cell proliferation.

- Findings: The compound exhibited dose-dependent inhibition of proliferation in various cancer cell lines, supporting its role as a potential anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation but is hypothesized to involve:

- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with receptors to modulate signaling pathways related to inflammation and cell growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.